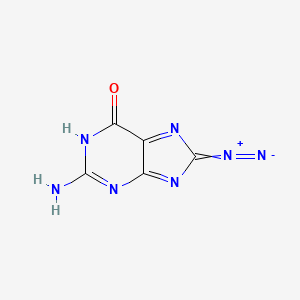
6H-Purin-6-one,2-amino-8-diazo-1,8-dihydro-
Description
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- is a compound with significant interest in various scientific fields. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides, which are the building blocks of DNA and RNA .
Properties
CAS No. |
337536-54-6 |
|---|---|
Molecular Formula |
C5H3N7O |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
2-amino-8-diazo-1H-purin-6-one |
InChI |
InChI=1S/C5H3N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h(H3,6,9,10,11,13) |
InChI Key |
WNGNQYVODWAVJA-UHFFFAOYSA-N |
Canonical SMILES |
C12=NC(=[N+]=[N-])N=C1N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- involves several steps. One common method includes the reaction of guanine with diazomethane under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to prevent decomposition . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Chemical Reactions Analysis
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions often involve reagents such as sodium borohydride, resulting in the formation of amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diazo group is replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- exerts its effects involves its interaction with nucleic acids. It can incorporate into DNA or RNA, leading to disruptions in the replication process. This can result in the inhibition of cell growth and induction of apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .
Comparison with Similar Compounds
6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- is unique compared to other purine derivatives due to its diazo group, which imparts distinct chemical reactivity. Similar compounds include:
Guanine: A naturally occurring purine base found in DNA and RNA.
Hypoxanthine: Another purine derivative involved in nucleotide metabolism.
Adenine: A purine base that pairs with thymine in DNA and uracil in RNA.
These compounds share structural similarities but differ in their chemical properties and biological roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


